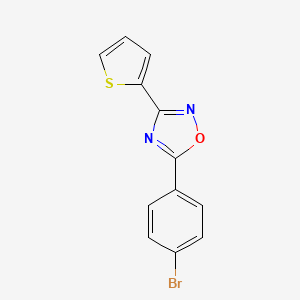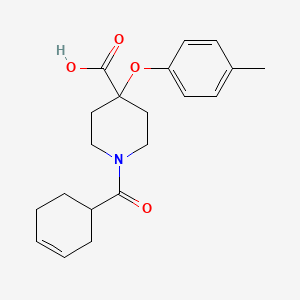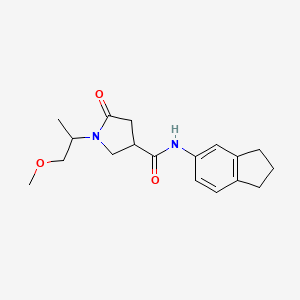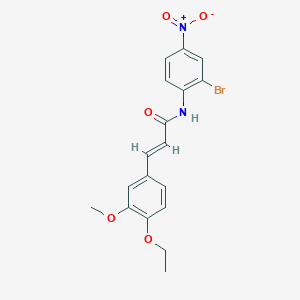
5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole (abbreviated as Br-OTD) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potential candidate for drug development due to its unique chemical structure and pharmacological properties.
作用機序
The exact mechanism of action of 5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, which is a protein involved in cell division. In Alzheimer's disease, this compound has been found to bind to amyloid-beta peptide and prevent its aggregation. In inflammation, this compound has been shown to inhibit the activity of NF-kappaB, which is a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid-beta aggregates and improve cognitive function in animal models. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve symptoms in animal models of inflammatory diseases.
実験室実験の利点と制限
5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for 5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole research. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the potential of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development. Finally, more research is needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
合成法
The synthesis of 5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole involves the reaction of 4-bromoaniline and thiophene-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting intermediate is then subjected to cyclization with acetic anhydride to yield this compound. The yield of this compound is around 50%, and the purity can be improved through recrystallization.
科学的研究の応用
5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential application in the treatment of various diseases. It has been shown to exhibit promising activity against cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease research, this compound has been found to inhibit the aggregation of amyloid-beta peptide, which is a hallmark of the disease. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-(4-bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-5-3-8(4-6-9)12-14-11(15-16-12)10-2-1-7-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENTZRNWPEKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5319894.png)

![3-fluoro-N-{1-[1-(2-methoxy-2-methylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5319914.png)
![ethyl 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5319922.png)
![5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5319929.png)
![1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride](/img/structure/B5319937.png)


![4'-(hydroxymethyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5319953.png)
![3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5319971.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-imidazol-4-ylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5319990.png)
![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5320000.png)